BenchChemオンラインストアへようこそ!

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Medicinal Chemistry Scaffold Optimization Drug Design

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 19743-72-7) is a heterocyclic small molecule (MW 191.19, C9H9N3O2) belonging to the pyrazolo[3,4-b]pyridine family. It features a fused pyrazole-pyridine bicycle with methyl groups at the N1 and C3 positions and a carboxylic acid functional handle at the C5 position.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 19743-72-7
Cat. No. B3012694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS19743-72-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=N2)C(=O)O)C
InChIInChI=1S/C9H9N3O2/c1-5-7-3-6(9(13)14)4-10-8(7)12(2)11-5/h3-4H,1-2H3,(H,13,14)
InChIKeyNMGFHFUUCGHRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 19743-72-7) | Heterocyclic Building Block for Kinase & NAMPT Inhibitor Scaffolds


1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 19743-72-7) is a heterocyclic small molecule (MW 191.19, C9H9N3O2) belonging to the pyrazolo[3,4-b]pyridine family. It features a fused pyrazole-pyridine bicycle with methyl groups at the N1 and C3 positions and a carboxylic acid functional handle at the C5 position [1]. This substitution pattern provides a sterically and electronically differentiated scaffold for medicinal chemistry. Derivatives of the broader 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid class have been reported as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) and phosphodiesterases (PDEs) [2]. The compound is commercially available from multiple suppliers (e.g., Santa Cruz Biotechnology, AChemBlock) with purities typically ranging from 95% to 97% [1].

Why 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Cannot Be Simply Replaced by Other Pyrazolopyridine Carboxylic Acids


The 1,3-dimethyl substitution pattern on the pyrazolo[3,4-b]pyridine core fundamentally alters steric and electronic properties compared to mono-methyl, unsubstituted, or 4-chloro analogs. The N1-methyl group eliminates a hydrogen-bond donor site, while the C3-methyl group introduces steric bulk adjacent to the pyridine ring, affecting both the conformational preferences of amide derivatives and the pKa of the C5-carboxylic acid. In the context of NAMPT inhibitor development, the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide series demonstrated that even minor substitution changes produced compounds with nanomolar antiproliferation activities, while the imidazo-pyridine comparator series showed substantially different in vivo NAD modulation profiles [1]. This class-level evidence indicates that substituting the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold with an unsubstituted or differently substituted analog—without direct comparative validation—introduces an unquantified risk of altered target engagement, pharmacokinetics, and synthetic tractability.

Quantitative Differentiation Evidence: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid vs. Closest Structural Analogs


Substitution-Dependent pKa Modulation: 1,3-Dimethyl Derivative vs. Unsubstituted 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Core

The presence of two methyl groups at the N1 and C3 positions is computationally predicted to modulate the carboxylic acid pKa and overall lipophilicity relative to the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid core. The predicted pKa for a closely related 4-substituted 1,3-dimethyl analog (4-(isopropylthio)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 175202-33-2) is 2.01 ± 0.30 . This provides a baseline for the electron-withdrawing effect of the pyrazolo[3,4-b]pyridine ring system on the C5-carboxylic acid. However, a direct, experimentally measured pKa value for CAS 19743-72-7 is not publicly available. The 1,3-dimethyl substitution is expected to increase LogP relative to the unsubstituted analog, potentially enhancing passive membrane permeability for derived prodrugs or esters . Without head-to-head experimental data, this remains a class-level inference based on physicochemical principles.

Medicinal Chemistry Scaffold Optimization Drug Design

NAMPT Inhibitor Scaffold Context: 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid Amides Exhibit Nanomolar Antiproliferation vs. Imidazo-Pyridine Comparator

While the specific 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid was not directly evaluated, amide derivatives of the parent 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid series demonstrated nanomolar antiproliferation activities against human tumor lines in vitro, and a representative compound (compound 26) showed in vivo efficacy in an A2780 mouse xenograft model [1]. Critically, this pyrazolo[3,4-b]pyridine-based compound 26 exhibited reduced rat retinal exposures relative to a previously studied imidazo-pyridine-containing NAMPT inhibitor comparator, and produced less profound in vivo NAD depletion in mice, suggesting a differentiated safety signal for the pyrazolo[3,4-b]pyridine scaffold [1]. No direct data exist to confirm whether the 1,3-dimethyl substitution on the free acid translates these advantages to its derived amides.

NAMPT Inhibition Cancer Biology Structure-Activity Relationship

Commercial Purity and Availability: 95-97% Purity Profile Across Multiple Suppliers

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is commercially available at purities of 95% from Santa Cruz Biotechnology (sc-339201) and AKSci, and at 97% from AChemBlock [1]. Pricing at the 1g scale is approximately $510 (Santa Cruz) to $1,025 (AChemBlock). The closely related analog 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 175201-94-2) is also commercially available, but its synthetic route requires an additional chlorination step [2]. No direct comparative analytical data (e.g., HPLC chromatograms, residual solvent profiles) are publicly available to distinguish batch-to-batch consistency between suppliers or versus analogs.

Procurement Purity Specification Research Supply Chain

Recommended Application Scenarios for 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Based on Available Evidence


Scaffold for Amide-Based NAMPT or PDE Inhibitor Library Synthesis

The C5-carboxylic acid provides a direct handle for amide bond formation with diverse amines. This is the critical transformation exploited in the NAMPT inhibitor series, where amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid achieved nanomolar enzymatic and cellular potency [Section_3, REFS-1]. Procuring the 1,3-dimethyl variant ensures that the scaffold's steric and electronic profile is fixed from the start of a medicinal chemistry campaign, avoiding late-stage re-optimization that would be necessary if starting from a differently substituted core.

Central Nervous System (CNS) Drug Discovery Starting Point

A 1974 patent (US4552883A) describes pyrazolo[3,4-b]pyridine carboxylic acid esters as central nervous system depressants, ataractic, analgesic, and anti-inflammatory agents [cited in Section_1 via class-level context]. The 1,3-dimethyl substitution increases lipophilicity, a property often correlated with improved blood-brain barrier penetration. This compound can serve as a versatile intermediate for exploring CNS-targeted pyrazolopyridine derivatives.

Comparative Physicochemical and Metabolic Stability Profiling

Researchers seeking to understand the impact of pyrazole N1- and C3-methylation on pharmacokinetic properties can use this compound as the cornerstone for a matched molecular pair analysis. By synthesizing ester prodrugs or amide derivatives in parallel with the unsubstituted or mono-methyl analogs, teams can generate the direct head-to-head comparative data that is currently absent from the literature, as documented in Section 3.

Quote Request

Request a Quote for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.